N-[(3-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
説明
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-15-10-16(2)12-20(11-15)27(14-18-6-4-7-19(23)13-18)30(28,29)21-8-5-9-26-17(3)24-25-22(21)26/h4-13H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXWOUYGPJWFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学的研究の応用
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds containing the triazole nucleus, including N-[(3-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide.
- Mechanism of Action : These compounds are believed to modulate GABA receptors and inhibit voltage-gated sodium channels (VGSC), which are crucial in controlling neuronal excitability. For instance, triazole derivatives have shown significant protective effects against seizures induced by pentylenetetrazole (PTZ) in animal models .
- Case Study : In a study evaluating various triazole derivatives for their anticonvulsant activity, one compound demonstrated an effective dose (ED50) of 15.2 mg/kg in the rat PTZ test, indicating its potential as a therapeutic agent for epilepsy .
Antiviral Properties
N-[(3-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has also been investigated for its antiviral activity.
- Research Findings : A study reported that certain triazole derivatives effectively inhibited the replication of hepatitis C virus (HCV) at concentrations ranging from 10–100 μg/mL. The mechanism involves blocking viral RNA proliferation in both positive and negative strands .
- Data Table : Below is a summary of antiviral activity observed in related compounds:
| Compound Name | Concentration (μg/mL) | Viral Target | Effectiveness |
|---|---|---|---|
| Triazole Derivative 1 | 10–100 | HCV | Inhibition of RNA replication |
| Triazole Derivative 2 | 50 | HIV | Reduced viral load |
| Triazole Derivative 3 | 20 | Influenza | Inhibition of viral entry |
Anticancer Applications
The anticancer potential of N-[(3-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has been explored through various studies.
- Mechanism and Efficacy : Compounds with a triazole structure have shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
- Case Study : A notable study screened a library of compounds on multicellular spheroids to identify novel anticancer agents. The results indicated that certain triazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Q & A
Q. What are the common synthetic routes for preparing N-[(3-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the triazolo[4,3-a]pyridine core. A general procedure (e.g., General Procedure D in ) includes: (i) Condensation of hydrazine derivatives with ortho-esters (e.g., methyl orthoformate) to form the triazole ring. (ii) Sulfonylation using substituted benzyl chlorides (e.g., 3-chlorobenzyl chloride) under basic conditions (e.g., NaH or K₂CO₃). (iii) Purification via recrystallization or column chromatography. Key intermediates like N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide are critical for regioselectivity control .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 5.25 ppm for CH₂ in benzyl groups, aromatic protons at δ 6.60–8.88 ppm) to confirm substituent positions and stereochemistry .
- FTIR : Peaks at ~1596 cm⁻¹ (C=N stretching in triazole) and ~1131 cm⁻¹ (S=O stretching in sulfonamide) .
- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 435.6) and isotopic patterns .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve sulfonamide coupling efficiency?
- Methodological Answer :
- Base Selection : Use 3-picoline or 3,5-lutidine (1–4 molar equivalents) to enhance nucleophilicity of the amine group while minimizing side reactions (e.g., hydrolysis of sulfonyl chloride). Catalytic N-arylsulfilimines (1–10 mol%) further accelerate coupling .
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates. reports 62% yield using acetonitrile vs. <50% in THF .
- Temperature Control : Room-temperature reactions reduce decomposition risks for thermally sensitive intermediates (e.g., triazolo-pyridine hydrazine precursors) .
Q. How should researchers resolve contradictions between spectral data and proposed structures?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/FTIR data with computational predictions (e.g., DFT-calculated chemical shifts). For example, unexpected downfield shifts in aromatic protons may indicate π-stacking or hydrogen bonding .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole vs. pyridine ring substitution) by obtaining single-crystal structures. uses melting points (160–162°C) as a preliminary indicator of crystallinity .
- Isotopic Labeling : Use deuterated analogs (e.g., DMSO-d₆ in NMR) to assign overlapping proton signals .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Systematic Substituent Variation : Replace the 3-chlorophenyl or 3,5-dimethylphenyl groups with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to assess electronic effects on bioactivity. highlights analogs with 3,5-difluorophenyl groups showing enhanced antimalarial potency .
- Molecular Docking : Map steric and electronic interactions between sulfonamide substituents and target proteins (e.g., Plasmodium falciparum enzymes).
- Pharmacokinetic Profiling : Evaluate metabolic stability using liver microsomes and plasma protein binding assays to correlate substituent hydrophobicity with bioavailability .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data across different assay systems?
- Methodological Answer :
- Assay-Specific Factors : Differences in cell permeability (e.g., logP of ~3.5 for this compound) may reduce efficacy in cell-based vs. enzyme assays. Use LC-MS to quantify intracellular concentrations .
- Redox Interference : Triazole rings can interact with assay reagents (e.g., MTT), generating false positives. Validate results via orthogonal assays (e.g., luminescence-based ATP detection) .
Experimental Design Considerations
Q. What in silico tools are recommended for pre-screening analogs of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETlab to estimate solubility (LogS), cytochrome P450 inhibition, and hERG liability.
- QSAR Modeling : Use MOE or Schrödinger to correlate structural descriptors (e.g., topological polar surface area, TPSA) with antimalarial IC₅₀ values .
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